ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
Description
Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at the 5-position. The amino group at the 2-position of the thiadiazole ring is linked to an oxoacetate ester moiety, which confers both lipophilic and electron-withdrawing properties. This structure is of interest in medicinal chemistry due to the bioactivity of thiadiazole derivatives, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-3-5-6-7-12-13-10(17-7)11-8(14)9(15)16-4-2/h3-6H2,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRKWZHQKDZCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189672 | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79525-86-3 | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79525-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may have anticancer properties by inducing apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target Compound | Butyl (C₄H₉) | C₁₀H₁₅N₃O₃S | 257.31 g/mol | 5-butyl, ethyl oxoacetate ester |
| Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | Propyl (C₃H₇) | C₉H₁₃N₃O₃S | 243.28 g/mol | Shorter alkyl chain, lower lipophilicity |
| Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate | Isobutyl (C₄H₉) | C₁₀H₁₅N₃O₃S | 257.31 g/mol | Branched alkyl chain, similar MW |
| Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)aminoacetate | Phenyl (C₆H₅) | C₁₂H₁₁N₃O₃S | 277.30 g/mol | Aromatic substituent, higher rigidity |
Key Observations :
Key Observations :
Key Observations :
- Antibacterial Activity : The phenyl-substituted analog () shows potent activity against S. aureus, suggesting that electron-withdrawing groups (e.g., phenyl) enhance target binding .
- Cytotoxicity : Thioacetate derivatives () exhibit low activity, implying that the oxoacetate ester in the target compound may offer better bioactivity .
Physicochemical and Stability Data
| Compound | Melting Point (°C) | Solubility | Stability Notes |
|---|---|---|---|
| α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene | 304–305 | Insoluble in water | Stable in DMF/water mixtures |
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate | Not reported | Likely organic solvents | High purity (97%) suggests stability |
Key Observations :
- Alkyl substituents (butyl, propyl) likely improve solubility in organic solvents compared to aromatic analogs.
- High thermal stability (e.g., ’s mp > 300°C) is common in thiadiazole macrocycles but less relevant to ester derivatives .
Biological Activity
Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate has the molecular formula and features a thiadiazole ring that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
-
Cholinesterase Inhibition :
- Recent studies have shown that derivatives of thiadiazoles exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally related to ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate have demonstrated dual inhibition capabilities with IC values ranging from 12.8 µM to over 500 µM for AChE and BChE respectively .
- The selectivity index (SI), which indicates the preference for AChE over BChE, is crucial for understanding the therapeutic potential of these compounds in treating conditions like Alzheimer's disease.
-
Anti-inflammatory Activity :
- Thiadiazole derivatives have been reported to inhibit enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This suggests that ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate may possess anti-inflammatory properties beneficial in treating inflammatory diseases .
- Antioxidant Properties :
Biological Assays and Efficacy
The biological activity of ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate has been evaluated through various assays:
Case Studies
-
Case Study on Cholinesterase Inhibition :
- A study evaluated several thiadiazole derivatives for their ability to inhibit AChE and BChE. Compounds similar to ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate were found to be more effective against AChE than BChE, indicating potential use in Alzheimer's treatment strategies .
- Anti-inflammatory Effects :
Q & A
Q. What are the established synthetic routes for ethyl (5-butyl-1,3,4-thiadiazol-2-yl)aminoacetate, and how can reaction parameters be optimized?
A common method involves alkylation of a 1,3,4-thiadiazol-2-amine precursor with ethyl bromoacetate under reflux in ethanol. Optimization includes adjusting reaction time (typically 5–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1 molar ratio of amine to alkylating agent). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography improves yield and purity. Monitoring via TLC ensures reaction completion. For example, yields of 65–74% have been reported for analogous thiadiazole derivatives .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the compound’s identity?
- ¹H NMR : Look for signals corresponding to the ethyl ester (δ 1.19–1.25 ppm for CH₃; δ 4.10–4.25 ppm for CH₂), the thiadiazole NH (δ 7.30–7.40 ppm), and butyl chain protons (δ 0.85–1.50 ppm).
- IR : Strong absorptions at 1730–1740 cm⁻¹ (ester C=O) and 1680–1690 cm⁻¹ (amide C=O).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 220–250 for similar derivatives) and fragmentation patterns confirm the backbone .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and reactivity prediction of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. This approach can prioritize solvent systems, catalysts, or temperature ranges for alkylation or cyclization steps .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR bands)?
- Cross-validation : Use X-ray crystallography (e.g., CCDC data) to confirm bond lengths and angles .
- Variable-temperature NMR : Assess dynamic effects like tautomerism or hydrogen bonding.
- Isotopic labeling : Resolve ambiguities in proton assignments (e.g., NH vs. CH groups).
- Comparative analysis : Benchmark against structurally characterized analogs (e.g., ethyl 2-(5-amino-thiadiazol-2-ylthio)acetate) .
Q. What methodological frameworks are recommended for evaluating biological activity in thiadiazole derivatives?
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/-negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Structure-activity relationship (SAR) : Modify the butyl chain or ester group and compare bioactivity. For example, thiazole derivatives with longer alkyl chains show enhanced membrane penetration .
Q. How can the coordination chemistry of the thiadiazole ring with metal ions be systematically studied?
- Synthesis of metal complexes : React the compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water under nitrogen.
- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic ions), and single-crystal XRD to confirm binding modes (e.g., N,S-chelation).
- Thermogravimetric analysis (TGA) : Assess thermal stability of complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
